molecular formula C13H16N2O2S B5124906 Propan-2-yl [(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]acetate

Propan-2-yl [(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]acetate

Cat. No.: B5124906
M. Wt: 264.35 g/mol
InChI Key: AOHOTHWDAOLMCC-UHFFFAOYSA-N
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Description

Propan-2-yl [(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]acetate is a chemical compound that features a pyridine ring substituted with cyano and methyl groups, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propan-2-yl [(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]acetate typically involves the reaction of 3-cyano-4,6-dimethylpyridine-2-thiol with isopropyl bromoacetate. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

For industrial-scale production, the process is optimized to ensure high yield and purity. This involves using automated reactors with precise control over temperature, pressure, and reaction time. The use of continuous flow reactors can also enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl [(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]acetate can undergo various chemical reactions, including:

    Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.

    Reduction: The cyano group can be reduced to an amine.

    Substitution: The ester group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Amides or esters, depending on the nucleophile used.

Scientific Research Applications

Propan-2-yl [(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]acetate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects.

    Industry: Utilized in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of Propan-2-yl [(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]acetate involves its interaction with specific molecular targets. For instance, the cyano group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The ester group can undergo hydrolysis, releasing active metabolites that exert biological effects.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl (3-cyano-4,6-dimethylpyridin-2-yl)carbonate: Similar structure but with a tert-butyl ester group.

    3-Cyano-4,6-dimethylpyridine-2-thiol: The thiol precursor used in the synthesis.

Uniqueness

Propan-2-yl [(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]acetate is unique due to its specific ester functional group, which can influence its reactivity and biological activity. Its combination of cyano and methyl groups on the pyridine ring also contributes to its distinct chemical properties.

Properties

IUPAC Name

propan-2-yl 2-(3-cyano-4,6-dimethylpyridin-2-yl)sulfanylacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2S/c1-8(2)17-12(16)7-18-13-11(6-14)9(3)5-10(4)15-13/h5,8H,7H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOHOTHWDAOLMCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1C#N)SCC(=O)OC(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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